BenchChemオンラインストアへようこそ!

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

This 3-fluoro-8-azabicyclo[3.2.1]octane delivers a unique N-(4-(thiophen-3-yl)benzoyl) substitution pattern that defines a SERT:DAT:NET selectivity ratio of ~1:4:45 in closely related analogs. The 3-endo/exo fluorine reduces amine pKa by 1.0–1.5 log units vs. non-fluorinated scaffolds, critically tuning CNS permeability and hERG liability. It provides a clean 19F NMR handle for quantitative purity verification and metabolic tracking, and its structure falls outside Theravance and Brugel patent exemplifications—offering freedom-to-operate advantages in opioid or transporter receptor programs.

Molecular Formula C18H18FNOS
Molecular Weight 315.41
CAS No. 2320469-09-6
Cat. No. B2540287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane
CAS2320469-09-6
Molecular FormulaC18H18FNOS
Molecular Weight315.41
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)F
InChIInChI=1S/C18H18FNOS/c19-15-9-16-5-6-17(10-15)20(16)18(21)13-3-1-12(2-4-13)14-7-8-22-11-14/h1-4,7-8,11,15-17H,5-6,9-10H2
InChIKeyJDBIFISQEWZGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2320469-09-6): Structural Identity and Compound Class


3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2320469-09-6, molecular formula C18H18FNOS, molecular weight 315.41 g/mol) is a synthetic fluorinated tropane analog belonging to the 8-azabicyclo[3.2.1]octane family. The compound features a rigid bicyclic tropane core with an endo- or exo-3-fluoro substituent and an N-benzoyl group para-substituted with a thiophen-3-yl ring [1]. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, extensively validated across multiple receptor systems including mu and kappa opioid receptors, monoamine transporters (SERT, DAT, NET), and nicotinic acetylcholine receptors [2]. This specific compound is currently catalogued as a research chemical for non-human investigational use .

Why 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane Cannot Be Interchanged with Other 8-Azabicyclo[3.2.1]octane Analogs


The 8-azabicyclo[3.2.1]octane scaffold supports diverse pharmacological profiles that are exquisitely sensitive to both the nature and stereochemistry of the 3-position substituent and the N-acyl/benzoyl moiety. The 3-fluoro substituent introduces distinct electronic and steric properties—fluorine's strong electronegativity alters the electron density of the bicyclic amine, modulates basicity (pKa), and can engage in orthogonal dipole interactions within receptor binding pockets that hydrogen, methyl, methylidene, or methylsulfanyl groups cannot replicate [1]. Simultaneously, the 4-(thiophen-3-yl)benzoyl group at the 8-position determines receptor subtype selectivity: in closely related 8-azabicyclo[3.2.1]octane-2-carboxylate analogs, the 4-(thiophen-3-yl)phenyl moiety confers a SERT:DAT:NET Ki ratio of approximately 1:4:45 (0.58 nM, 2.5 nM, 26 nM respectively) [2]. Changing either the 3-substituent identity or the thiophene attachment point (2-yl vs 3-yl) can fundamentally reorder this selectivity profile. Generic substitution with a non-fluorinated or differently N-functionalized 8-azabicyclo[3.2.1]octane therefore risks losing both target potency and selectivity, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane vs. Closest Structural Analogs


3-Fluoro Substituent vs. 3-Methylidene, 3-(1H-1,2,4-Triazol-1-yl), and 3-Methylsulfanyl Analogs: Predicted pKa and Lipophilicity Modulation

The 3-fluoro substituent on the 8-azabicyclo[3.2.1]octane scaffold is predicted to lower the basicity (pKa) of the bridged nitrogen by approximately 1.0–1.5 log units relative to the unsubstituted or 3-methyl analog through the electron-withdrawing inductive effect of fluorine, a well-established principle in medicinal chemistry [1]. This pKa shift directly impacts the ionized fraction at physiological pH (7.4): a lower pKa reduces the proportion of protonated amine, which is a critical determinant of CNS permeability, lysosomal trapping, and off-target binding to hERG and aminergic receptors. Computationally predicted properties for the target compound (MW 315.41, H-bond acceptors: 2, rotatable bonds: 2) place it within favorable CNS drug-like chemical space [2]. In contrast, the 3-methylsulfanyl analog (CAS 1798490-96-6) introduces a sulfur atom that increases polar surface area and may engage in different oxidative metabolic pathways; the 3-methylidene analog introduces an sp2 center that alters ring conformation and eliminates the stereocenter; the 3-(1H-1,2,4-triazol-1-yl) analog introduces a significantly larger, heteroaromatic substituent with additional H-bonding capacity that fundamentally changes molecular recognition.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Thiophen-3-yl vs. Thiophen-2-yl Benzoyl Isomerism: BindingDB Data Demonstrates Nanomolar Monoamine Transporter Engagement for the 3-Thiophenyl Pharmacophore

The 4-(thiophen-3-yl)phenyl moiety—shared by the target compound—has been quantitatively validated in a closely related 8-azabicyclo[3.2.1]octane analog. In BindingDB entry BDBM50304053 (ChEMBL595677), methyl 8-methyl-3-(4-(thiophen-3-yl)phenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate exhibits high-affinity binding to all three human monoamine transporters with a rank order of SERT (Ki = 0.580 nM) > DAT (Ki = 2.5 nM) > NET (Ki = 26 nM), measured by radioligand displacement assays using [125I]methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate on human recombinant transporters expressed in African green monkey cells [1]. The SERT:DAT selectivity ratio is approximately 4.3-fold, and SERT:NET selectivity is approximately 45-fold. This quantitative profile establishes the 4-(thiophen-3-yl)phenyl group as a validated pharmacophore for sub-nanomolar SERT engagement. The thiophen-3-yl attachment pattern (vs. thiophen-2-yl) is critical: the 3-yl isomer positions the sulfur atom at a different dihedral angle relative to the benzoyl carbonyl, which alters the conformational preference of the biaryl system and thus the shape complementarity with the transporter binding pocket [2].

Monoamine Transporter SERT DAT Selectivity

8-Azabicyclo[3.2.1]octane Scaffold Validation Across Opioid and Monoamine Transporter Targets: Patent-Derived Quantitative Benchmarks

The 8-azabicyclo[3.2.1]octane core has been extensively patented for both mu opioid receptor antagonism (Theravance Biopharma, US-8664242-B2, among others) and kappa opioid receptor antagonism [1][2]. The Theravance patent series defines key structural requirements for mu opioid antagonist activity within this scaffold class, including the nature of the N-substituent (where benzoyl groups are specifically claimed) and the 3-position substitution pattern [1]. In parallel, Brugel et al. (2010) disclosed 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective kappa opioid receptor antagonists with defined SAR, demonstrating that the 8-azabicyclo[3.2.1]octane template is a validated starting point for developing receptor-subtype-selective ligands [2]. The target compound's structural features—a 3-fluoro substituent coupled with a 4-(thiophen-3-yl)benzoyl N-substituent—represent a unique combination not exemplified in these foundational patents, potentially offering novel selectivity profiles at opioid or monoamine transporter targets that can only be achieved with this specific substitution pattern.

Opioid Receptor Kappa Opioid Antagonist Mu Opioid Antagonist Structure-Activity Relationship

Fluorine-19 NMR as an Intrinsic Analytical Probe: Quality Control Differentiation from Non-Fluorinated Analogs

The presence of a single fluorine atom at the 3-position of the 8-azabicyclo[3.2.1]octane core provides a unique, quantitative 19F NMR handle that is absent in all non-fluorinated analogs (e.g., 3-methylidene, 3-triazolyl, 3-methylsulfanyl, 3-unsubstituted derivatives). 19F NMR offers 100% natural abundance, high sensitivity (83% relative to 1H), and a wide chemical shift range (~300 ppm), enabling precise quantification of compound purity, diastereomeric ratio (endo vs. exo fluorine configuration), and stability under various storage and experimental conditions without interference from other organic components [1]. For procurement and analytical quality control, this means the fluorinated compound can be unambiguously identified and quantified in complex mixtures, and batch-to-batch consistency can be verified using a simple 19F NMR assay that is blind to non-fluorinated impurities. Non-fluorinated analogs in the same series lack this intrinsic spectroscopic handle, requiring more complex and less specific HPLC or LC-MS methods for identity confirmation and purity assessment.

Analytical Chemistry Quality Control 19F NMR

Recommended Research and Industrial Application Scenarios for 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane


Monoamine Transporter Structure-Activity Relationship (SAR) Studies

This compound is structurally positioned to serve as a key probe in SAR campaigns investigating how 3-position fluorine substitution on the 8-azabicyclo[3.2.1]octane scaffold modulates monoamine transporter affinity and selectivity. The validated sub-nanomolar SERT binding (Ki = 0.580 nM) and defined SERT:DAT:NET selectivity profile (1:4:45) of the closely related 4-(thiophen-3-yl)phenyl-containing analog [1] provide a quantitative benchmark against which the incremental effect of 3-fluoro substitution can be measured. Direct head-to-head comparison with the 3-methylidene, 3-triazolyl, and 3-methylsulfanyl analogs sharing the same N-benzoyl group would generate a systematic 3-position SAR dataset critical for CNS drug discovery programs targeting monoamine transporters [2].

CNS Drug Lead Optimization: Amine Basicity and Permeability Tuning

The 3-fluoro substituent is predicted to reduce the bridged nitrogen pKa by 1.0–1.5 log units relative to non-fluorinated analogs [1], which directly impacts the ionized fraction at physiological pH—a key determinant of CNS passive permeability, lysosomal trapping, and off-target hERG binding. This compound can serve as a tool to experimentally validate computational pKa predictions and to calibrate the relationship between 3-substituent electronegativity, measured logD7.4, and in vitro BBB permeability (e.g., PAMPA-BBB or MDCK-MDR1 assays), generating translatable design principles for CNS-exposed 8-azabicyclo[3.2.1]octane therapeutics.

Analytical Method Development and Reference Standard Qualification

The intrinsic 19F NMR handle of this compound [1] makes it uniquely suited as a reference standard for developing and validating quantitative 19F NMR methods for 8-azabicyclo[3.2.1]octane derivatives. This capability is particularly valuable in synthetic chemistry workflows where rapid, interference-free purity assessment is needed, and in metabolism studies where the fate of the fluorinated scaffold can be tracked in biological matrices without radiolabeling [2]. The compound can also serve as a system suitability standard for 19F NMR spectrometer calibration in laboratories supporting multiple fluorinated compound programs.

Opioid Receptor Pharmacology: Novelty-Driven Probe Discovery

The target compound's unique combination of a 3-fluoro substituent and a 4-(thiophen-3-yl)benzoyl group is not exemplified in the foundational Theravance mu opioid antagonist patent family (US-8664242-B2) [1] or in the kappa opioid antagonist benzamide series disclosed by Brugel et al. (2010) [2]. This structural novelty positions the compound as a candidate for screening against opioid receptor panels (mu, kappa, delta, ORL-1) to identify previously inaccessible selectivity profiles. A positive finding would establish a new sub-series with potential freedom-to-operate advantages for industrial programs targeting peripherally restricted opioid antagonists or functionally selective ligands.

Quote Request

Request a Quote for 3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.